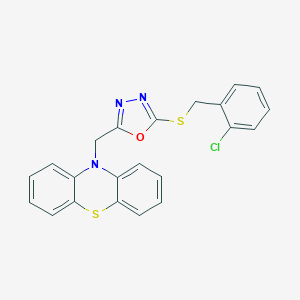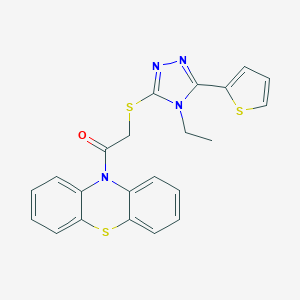![molecular formula C13H13N7S B292928 1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea](/img/structure/B292928.png)
1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea, also known as PP2, is a small molecule inhibitor that has been extensively used in scientific research. PP2 has been found to inhibit the activity of Src family kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and survival.
作用机制
1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets and inhibits the activation of signaling pathways. 1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea has been found to be a selective inhibitor of Src family kinases and does not inhibit other kinases such as protein kinase C and protein kinase A.
Biochemical and Physiological Effects:
1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea has been found to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. 1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea has also been found to inhibit osteoclast differentiation and bone resorption, which makes it a potential therapeutic agent for osteoporosis. In addition, 1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also a selective inhibitor of Src family kinases, which makes it a useful tool for studying the role of these kinases in various cellular processes. However, 1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. In addition, 1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea has been found to have off-target effects on other kinases at high concentrations.
未来方向
There are several future directions for the use of 1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea in scientific research. One direction is to develop more potent and selective inhibitors of Src family kinases. Another direction is to study the role of Src family kinases in other diseases such as diabetes and inflammatory diseases. In addition, 1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea can be used to study the effect of Src family kinases on immune function and the development of immune-related diseases. Overall, 1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea is a valuable tool for studying the role of Src family kinases in various cellular processes and has potential therapeutic applications in several diseases.
合成方法
1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea can be synthesized by reacting 4-amino-5-cyano-6-phenylpyrimidine with thiourea in the presence of a catalyst such as copper(II) chloride. The resulting product is then treated with methyl iodide to obtain 1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea. The overall yield of this synthesis method is around 30%.
科学研究应用
1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea has been extensively used in scientific research to study the role of Src family kinases in various cellular processes. It has been found to inhibit the activity of Src, Fyn, and Yes kinases, which are involved in cell signaling pathways. 1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea has been used to study the role of Src family kinases in cancer, osteoporosis, and cardiovascular diseases. It has also been used to study the effect of Src family kinases on neuronal function and synaptic plasticity.
属性
分子式 |
C13H13N7S |
|---|---|
分子量 |
299.36 g/mol |
IUPAC 名称 |
1-(4-imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea |
InChI |
InChI=1S/C13H13N7S/c1-15-13(21)18-19-8-16-12-10(11(19)14)7-17-20(12)9-5-3-2-4-6-9/h2-8,14H,1H3,(H2,15,18,21) |
InChI 键 |
BOAYVVHNKPCDBI-UHFFFAOYSA-N |
SMILES |
CNC(=S)NN1C=NC2=C(C1=N)C=NN2C3=CC=CC=C3 |
规范 SMILES |
CNC(=S)NN1C=NC2=C(C1=N)C=NN2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl ({4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-cyano-6-phenyl-2-pyridinyl}oxy)acetate](/img/structure/B292846.png)


![N-[3-(allylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B292852.png)
![4-[4-{[(3-{4-nitrophenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B292853.png)
![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292856.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292858.png)
![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-(4-nitrophenyl)methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292859.png)


![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B292866.png)
![5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B292867.png)
![3-Methyl-1-[(4-morpholinylmethylene)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292871.png)
![16-[(2Z)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile](/img/structure/B292873.png)